molecular formula C10H11F3O B1352478 1-[4-(Trifluoromethyl)phenyl]propan-1-ol CAS No. 67081-98-5

1-[4-(Trifluoromethyl)phenyl]propan-1-ol

Cat. No. B1352478
CAS RN: 67081-98-5
M. Wt: 204.19 g/mol
InChI Key: DSPWVWRWAPFFNC-UHFFFAOYSA-N
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Description

1-[4-(Trifluoromethyl)phenyl]propan-1-ol, also known as TFMP, is an organic compound with the chemical formula C10H11F3O . It is also known by other names such as 1-4-trifluoromethyl phenyl propan-1-ol, 1-4-trifluoromethylphenyl-1-propanol, 4-1-hydroxypropyl benzotrifluoride, and alpha-ethyl-4-trifluoromethyl benzyl alcohol .


Molecular Structure Analysis

The molecular formula of 1-[4-(Trifluoromethyl)phenyl]propan-1-ol is C10H11F3O . The molecular weight is approximately 204.19 g/mol .

Scientific Research Applications

Proteomics Research

“1-[4-(Trifluoromethyl)phenyl]propan-1-ol” is utilized in proteomics, which is the large-scale study of proteins, their structures, and functions. The compound can be used as a specialty reagent in the identification and quantification of proteins, particularly in mass spectrometry-based proteomic analysis . Its unique chemical properties may help in stabilizing certain protein structures or in the modification of proteins to enhance their detection.

Medicinal Chemistry

In medicinal chemistry, this compound may serve as a precursor or an intermediate in the synthesis of pharmaceuticals. Its trifluoromethyl group is particularly of interest due to its ability to improve the metabolic stability of potential drug candidates. It could be involved in the synthesis of compounds with central nervous system activity or those targeting G-protein-coupled receptors .

Agriculture

“1-[4-(Trifluoromethyl)phenyl]propan-1-ol” could have applications in the development of agrochemicals. The trifluoromethyl group is known to confer herbicidal, fungicidal, and insecticidal properties to molecules. Researchers might explore its use in creating new formulations that can protect crops from pests and diseases while being safe for the environment .

Materials Science

This compound may be used in materials science for the development of novel materials with specific optical or electronic properties. Its incorporation into polymers or coatings could result in materials with enhanced durability, resistance to degradation, or unique refractive indices suitable for advanced optics applications .

Environmental Science

In environmental science, “1-[4-(Trifluoromethyl)phenyl]propan-1-ol” might be studied for its environmental fate and transport. Understanding how this compound degrades or persists in various environmental compartments is crucial for assessing its potential impact on ecosystems and for the development of remediation strategies if necessary .

Analytical Chemistry

Lastly, in analytical chemistry, this compound can be used as a standard or reference material in chromatographic analyses. Its well-defined physical and chemical properties make it suitable for calibrating instruments or validating analytical methods that are used to detect and quantify other substances .

properties

IUPAC Name

1-[4-(trifluoromethyl)phenyl]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3O/c1-2-9(14)7-3-5-8(6-4-7)10(11,12)13/h3-6,9,14H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSPWVWRWAPFFNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00415655
Record name 1-[4-(trifluoromethyl)phenyl]propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00415655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(Trifluoromethyl)phenyl]propan-1-ol

CAS RN

67081-98-5
Record name 1-[4-(trifluoromethyl)phenyl]propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00415655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[4-(trifluoromethyl)phenyl]propan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To 4-trifluoromethylpropiophenone (1.0 g, 5.0 mmol) in MeOH (25 mL, 0.20 M), was added NaBH4 (187 mg, 5,0 mmol). After 3 hours at RT, the reaction was concentrated in vacuo, partitioned between H2O and CH2Cl2, dried, filtered and concentrated to give the title compound as a white solid (0.97 g, 96%). 1H NMR (300 MHz, CHLOROFORM-D) δ ppm 0.93 (t, J=7.54 Hz, 3 H) 1.71-1.85 (m, 2 H) 1.85-1.92 (m, 1 H) 4.69 (td, J=6.41, 3.39 Hz, 1 H) 7.44-7.50 (m, 2 H) 7.61 (d, J=8.29 Hz, 2 H).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
187 mg
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Yield
96%

Synthesis routes and methods II

Procedure details

Dry tetrahydrofuran (700 mL), magnesium turnings (16.75 g, 0.69 mol, 1.2 eq), and a iodine crystal were placed in a flask and the mixture was stirred intensively at 0° C. Bromoethane (68 g, 46.7 mL, 0.69 mol, 1.1 eq) was added dropwise and the resulting mixture was allowed to stir for 30 min. Then the reaction mixture was treated with 4-trifluoromethylbenzaldehyde (100 g, 0.57 mol, 1 eq). After stirring at room temperature for 2 h, the reaction mixture was cooled to 0° C. and poured carefully to a mixture of 1N HCl (750 mL) and ice cooled to 0° C. and poured carefully to a mixture of 1N HCl (750 mL) and ice with CH2Cl2. The organic layer was washed with 5% aqueous NaHCO3 and with CH2Cl2. The organic layer was washed with 5% aqueous NaHCO3 and brine, then dried over anhydrous Na2SO4, the drying agent was filtered and
Quantity
46.7 mL
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Name
Quantity
750 mL
Type
reactant
Reaction Step Three
Name
Quantity
750 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
16.75 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
700 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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